molecular formula C12H25NO6 B15131992 N-hexyl-2,3,4,5,6-pentahydroxyhexanamide

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide

Cat. No.: B15131992
M. Wt: 279.33 g/mol
InChI Key: WMZPVFOBKVXTGO-UHFFFAOYSA-N
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Description

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide is an organic compound characterized by a hexyl group attached to a hexanamide backbone with five hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the reaction of hexylamine with a hexose derivative under controlled conditions. One common method includes the protection of hydroxyl groups followed by amide formation and subsequent deprotection. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanone derivatives, while reduction can produce hexylamine derivatives.

Scientific Research Applications

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-hexyl-2,3,4,5,6-pentahydroxyhexanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-hexyl-2,3,4,5-tetrahydroxyhexanamide
  • N-hexyl-2,3,4,5,6-pentahydroxyhexanoic acid

Uniqueness

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide is unique due to the presence of five hydroxyl groups, which provide multiple sites for chemical modification and interactions. This distinguishes it from similar compounds with fewer hydroxyl groups or different functional groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-hexyl-2,3,4,5,6-pentahydroxyhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-2-3-4-5-6-13-12(19)11(18)10(17)9(16)8(15)7-14/h8-11,14-18H,2-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPVFOBKVXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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